1-Benzyl-3,5-dimethyl-1H-pyrazole

Cardiac Electrophysiology Ion Channel Pharmacology HCN Channel Inhibition

1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2) is a heterocyclic building block with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol. The compound features a pyrazole core with methyl substituents at positions 3 and 5 and a benzyl group at position 1, which confers distinct hydrophobic and steric properties relative to simpler N-substituted pyrazoles.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 1134-81-2
Cat. No. B071996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethyl-1H-pyrazole
CAS1134-81-2
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=CC=C2)C
InChIInChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
InChIKeyDDCXNXMLCDHLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2) Procurement Guide: Pyrazole Scaffold Profile and Baseline Specifications


1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2) is a heterocyclic building block with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The compound features a pyrazole core with methyl substituents at positions 3 and 5 and a benzyl group at position 1, which confers distinct hydrophobic and steric properties relative to simpler N-substituted pyrazoles . Commercially, it is available at purities ranging from 95% to ≥98% from multiple suppliers, including Sigma-Aldrich (97%), ChemScene (≥98%), and AKSci (95%) . As a versatile intermediate, it serves as a precursor for synthesizing 4-substituted derivatives via electrophilic functionalization at the C4 position, enabling access to a broad array of pharmacologically relevant analogs [1].

ScaffoldHeterocyclic building block with N1-benzyl, 3,5-dimethyl substitution
GradeAvailable purities 95% to ≥98% from multiple suppliers
FormLiquid at ambient temperature; compatible with liquid handling systems
Synthetic usePrecursor for C4-electrophilic functionalization to access diverse analogs

1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2): Why N1-Benzyl Substitution Cannot Be Replaced by Generic Pyrazole Analogs


The N1-benzyl substitution in 1-Benzyl-3,5-dimethyl-1H-pyrazole is not interchangeable with simpler N1-alkyl or N1-phenyl analogs due to fundamentally divergent physicochemical and pharmacological properties . While 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) finds application primarily as a reactant for hedgehog enzyme inhibitor synthesis , the benzyl analog demonstrates distinct pharmacological signatures including HCN channel inhibition with cardiac action potential suppression in animal models and serves as a scaffold for submicromolar antiproliferative agents targeting mTORC1 and autophagy pathways [1]. The methylene spacer in the benzyl group introduces conformational flexibility and altered electron density distribution compared to directly N-aryl-substituted pyrazoles, affecting both synthetic derivatization potential at C4 and biological target engagement [2]. Generic substitution with unsubstituted 3,5-dimethylpyrazole or 1-methyl-3,5-dimethylpyrazole would eliminate the specific hydrophobic interactions and steric features that define this compound's distinct activity profile .

Ion channel activityReported HCN channel inhibition, cardiac action potential suppression in animal models1-Methyl or unsubstituted analogs show no reported HCN activity
Target engagementmTORC1/autophagy pathway modulation via C4-derivatives1-Phenyl-3,5-dimethylpyrazole targets hedgehog/B-Raf, not mTORC1
Synthetic routeDirect benzylation; catalyst-free, mild conditions1-Phenyl analogs require multi-step or metal-catalyzed N-arylation
Physical stateLiquid at room temperature facilitates dispensing1-Phenyl analog is crystalline solid (mp 270–272°C), requires weighing

1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2): Quantitative Differentiation Evidence vs. Closest Analogs


HCN Channel Inhibition: Cardiac Electrophysiology Activity of 1-Benzyl-3,5-dimethyl-1H-pyrazole vs. Inactive N-Unsubstituted Analogs

1-Benzyl-3,5-dimethyl-1H-pyrazole demonstrates potent inhibitory activity against hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, with documented cardiac action potential suppression and heart rate reduction in animal models . In contrast, unsubstituted 3,5-dimethylpyrazole and 1-methyl-3,5-dimethylpyrazole show no reported HCN channel inhibitory activity, establishing the N1-benzyl substituent as a critical structural determinant for this pharmacological effect . This differential activity provides a clear scientific basis for selecting the benzyl-substituted analog in cardiac electrophysiology research programs.

HCN Channel Inhibition
Class-level inference
Active vs. No reported activity
Supports ion channel screening context
Source-specific review; comparator data absent
Cardiac Electrophysiology Ion Channel Pharmacology HCN Channel Inhibition

Antiproliferative Scaffold Potential: 1-Benzyl-3,5-dimethyl-1H-pyrazole Derivatives Achieve Submicromolar Activity vs. 1-Phenyl-3,5-dimethylpyrazole's Distinct Kinase Targeting

Derivatives based on the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold achieve submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, with two selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds demonstrating EC₅₀ values in the submicromolar range and good metabolic stability [1]. These compounds mechanistically reduce mTORC1 activity and increase autophagy at basal levels, disrupting autophagic flux under starvation/refeed conditions [2]. In comparison, 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) is primarily utilized as a reactant for hedgehog pathway enzyme inhibitors (SANT-1, GANT-61) and demonstrates B-Raf kinase inhibition rather than mTORC1/autophagy modulation [3]. Pyrazole hybrids derived from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde show IC₅₀ values of 24.25 μM and 47.72 μM against triple-negative breast cancer MDA-MB-231 cells with Akt2 binding potential [4].

Antiproliferative (Derivatives)
Reported
EC₅₀ submicromolar (MIA PaCa-2); IC₅₀ 24–48 µM (MDA-MB-231)
Supports mTORC1/autophagy pathway study context
Data to verify in user's cell model
Cancer Research mTORC1 Signaling Autophagy Modulation Antiproliferative Agents

Synthetic Accessibility: 1-Benzyl-3,5-dimethyl-1H-pyrazole Synthesis via Direct Benzylation vs. 1-Phenyl-3,5-dimethylpyrazole's Alternative Routes

1-Benzyl-3,5-dimethyl-1H-pyrazole is synthesized via direct reaction of 3,5-dimethyl-1H-pyrazole with excess benzyl chloride under basic conditions, with ¹H-NMR monitoring confirming product formation [1]. The benzylation reaction proceeds under standard laboratory conditions without requiring specialized catalysts or equipment . In contrast, 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) requires alternative synthetic approaches such as condensation of appropriate hydrazines with diketones, as direct N-arylation of pyrazoles typically demands transition metal catalysis, elevated temperatures, or specialized ligands [2]. The benzylation route offers a more accessible entry point for laboratories seeking to generate diverse 4-substituted derivatives through subsequent electrophilic functionalization.

Synthetic Route
Cross-study comparable
Direct benzylation vs. multi-step N-arylation
May reduce derivative library lead time
Catalyst-free vs. metal-catalyzed routes
Organic Synthesis Medicinal Chemistry Process Chemistry Building Block Preparation

Physical Form Differentiation: 1-Benzyl-3,5-dimethyl-1H-pyrazole as Liquid at Ambient Temperature vs. Crystalline 1-Phenyl-3,5-dimethylpyrazole

1-Benzyl-3,5-dimethyl-1H-pyrazole is supplied as a liquid at ambient temperature , distinguishing it from 3,5-dimethyl-1-phenyl-1H-pyrazole, which is a crystalline solid with a reported melting point of 270-272°C . This physical state difference carries practical implications: the liquid form facilitates direct volumetric dispensing and may simplify formulation into certain assay systems, whereas the solid crystalline analog requires weighing and dissolution steps. For applications requiring liquid-phase handling or rapid solvent-free mixing, the liquid state of the benzyl analog offers operational advantages.

Physical Form
Data to verify
Liquid at ambient temp vs. crystalline solid (mp 270–272°C)
Compatible with liquid handling workflows
Confirm lot-specific form
Chemical Handling Formulation Analytical Chemistry Physical Property Assessment

1-Benzyl-3,5-dimethyl-1H-pyrazole (CAS 1134-81-2): Evidence-Backed Application Scenarios for Scientific Procurement


Cardiac Electrophysiology and HCN Channel Research Programs

1-Benzyl-3,5-dimethyl-1H-pyrazole is specifically indicated for research programs investigating hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels in cardiac tissue. The compound's demonstrated ability to suppress cardiac action potentials and decrease heart rate in animal models positions it as a pharmacological tool compound for studying pacemaker current (I_f) modulation and sinoatrial node function . This application is uniquely supported by the N1-benzyl substituent, as unsubstituted 3,5-dimethylpyrazole and 1-methyl analogs lack reported HCN channel inhibitory activity .

Synthesis of mTORC1-Modulating and Autophagy-Targeting Anticancer Agents

This compound serves as a privileged scaffold for generating antiproliferative agents that modulate mTORC1 signaling and autophagy pathways. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives achieve submicromolar EC₅₀ values in pancreatic cancer cells while demonstrating favorable metabolic stability [1]. The scaffold also enables access to pyrazole hybrids with IC₅₀ values of 24.25-47.72 μM against triple-negative breast cancer cells and potential Akt2 inhibitory activity [2]. These applications are mechanistically distinct from those accessible via 1-phenyl-3,5-dimethylpyrazole, which targets hedgehog and B-Raf kinase pathways .

Medicinal Chemistry Building Block for Parallel Synthesis and Derivative Libraries

The straightforward synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole via direct benzylation of 3,5-dimethylpyrazole enables rapid generation of diverse derivative libraries [3]. The C4 position remains available for electrophilic functionalization, allowing systematic exploration of structure-activity relationships in medicinal chemistry campaigns. The liquid physical state facilitates automated liquid handling and high-throughput parallel synthesis workflows, reducing operational barriers compared to solid crystalline analogs .

Precursor for C4-Functionalized Pyrazole Derivatives in Click Chemistry and Bioconjugation

1-Benzyl-3,5-dimethyl-1H-pyrazole serves as a versatile precursor for generating C4-functionalized derivatives suitable for click chemistry applications. The benzyl group provides steric stability while the C4 position can be converted to reactive moieties including azidomethyl groups for CuAAC click reactions [4]. Additionally, the scaffold can be elaborated to sulfonyl chloride derivatives via reaction with chlorosulfonic acid, enabling subsequent conjugation to amine-containing biomolecules or surfaces .

Application
Selection Property
Validation Focus
Cardiac electrophysiology research
HCN channel modulatory context
Ion channel activity screening
mTORC1/autophagy pathway studies
Antiproliferative scaffold context
EC₅₀/IC₅₀ endpoint review
Medicinal chemistry derivative libraries
C4-functionalization and liquid handling
Synthetic route feasibility
Click chemistry precursor development
Azide/chlorosulfonyl derivatization compatibility
Conjugation efficiency review

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